(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This compound is involved in the synthesis of hybrid molecules with significant biological activities. For example, compounds containing thioxothiazolidin structures have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited notable antimicrobial activity against test microorganisms, with a few showing antiurease and antilipase activities, suggesting potential applications in treating infections and metabolic disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives synthesized from amines containing various moieties demonstrated significant anticancer and antiangiogenic effects in a mouse model. These compounds reduced tumor volume and cell number while increasing the life span of tumor-bearing mice. Their ability to inhibit tumor angiogenesis and cell proliferation indicates potential for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Antimicrobial Applications
Several studies have focused on the antimicrobial potential of compounds derived from (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate. These compounds have been evaluated against a range of bacterial and fungal strains, showcasing effective antimicrobial properties. The research indicates the promise of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Patel & Park, 2015).
Design and Synthesis for Tuberculosis Treatment
Compounds incorporating the thioxothiazolidin structure have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis DNA GyrB, showcasing innovative approaches to tuberculosis treatment. These efforts reflect the ongoing search for new drugs to combat tuberculosis, especially given the challenge of drug-resistant strains (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
properties
IUPAC Name |
ethyl 4-[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-26-18(25)22-10-8-21(9-11-22)16(23)14-6-4-13(5-7-14)12-15-17(24)20(2)19(27)28-15/h4-7,12H,3,8-11H2,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKGZQIRXZRTR-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.